N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide
CAS No.: 1795479-23-0
Cat. No.: VC4962617
Molecular Formula: C19H18ClF3N2O3
Molecular Weight: 414.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795479-23-0 |
|---|---|
| Molecular Formula | C19H18ClF3N2O3 |
| Molecular Weight | 414.81 |
| IUPAC Name | N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
| Standard InChI | InChI=1S/C19H18ClF3N2O3/c1-18(28-2,12-6-5-7-13(20)10-12)11-24-16(26)17(27)25-15-9-4-3-8-14(15)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27) |
| Standard InChI Key | ZEBOKJPEMGRXPB-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC |
Introduction
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the ethanediamide class due to the presence of two amine groups in its structure. It features a chlorophenyl group, a methoxypropyl moiety, and a trifluoromethylphenyl group, which are crucial for its biological activity.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including amide formation reactions. Common reagents used include triethylamine and coupling agents, with solvents such as dimethyl sulfoxide (DMSO) or dichloromethane. Reaction conditions like temperature and time are optimized to maximize yield and purity.
Potential Applications
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide has potential applications in medicinal chemistry, particularly in modulating protein kinase activity. Protein kinases play crucial roles in cellular processes such as proliferation and signaling pathways.
Research Findings and Future Directions
Preliminary studies would focus on evaluating the compound's binding affinity and inhibitory effects on target kinases. Further research is needed to elucidate its efficacy and safety profiles in clinical settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume